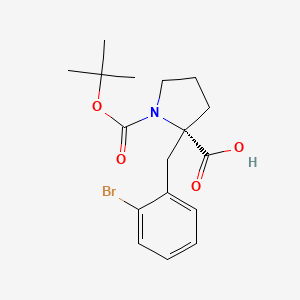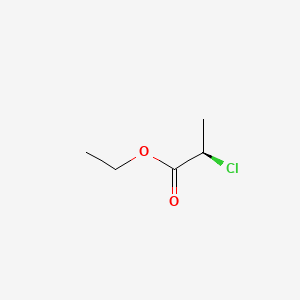
Glucosylvitexin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucosylvitexin is a useful research compound. Its molecular formula is C27H30O16 and its molecular weight is 610.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Le Glucosylvitexin présente des propriétés anti-inflammatoires . Il a été démontré qu'il supprime la production de cytokines pro-inflammatoires, qui sont de petites protéines libérées par les cellules et qui ont un effet spécifique sur les interactions et les communications entre les cellules .
Effets antioxydants
Le this compound agit également comme antioxydant . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages causés aux cellules par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres .
Effets neuroprotecteurs
Le this compound a des effets neuroprotecteurs . Cela signifie qu'il peut protéger les cellules nerveuses contre les dommages, la dégénérescence ou l'altération de leur fonction .
Recherche sur les maladies neurodégénératives
En raison de ses effets neuroprotecteurs, le this compound revêt une importance particulière dans la recherche sur les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson . Ces maladies se caractérisent par la perte progressive de la structure ou de la fonction des neurones, y compris la mort des neurones .
Inhibition de la libération de glutamate
Le this compound inhibe la libération de glutamate dans le cerveau . Le glutamate est un puissant neurotransmetteur excitateur qui est libéré par les cellules nerveuses dans le cerveau. Il est responsable de l'envoi de signaux entre les cellules nerveuses et, dans des conditions normales, joue un rôle important dans l'apprentissage et la mémoire .
Atténuation du stress oxydatif
Le this compound a démontré sa capacité à atténuer le stress oxydatif . Le stress oxydatif est un déséquilibre entre les radicaux libres et les antioxydants dans l'organisme, ce qui peut entraîner des dommages cellulaires et tissulaires .
Safety and Hazards
Mécanisme D'action
Target of Action
Glucosylvitexin, a bioactive flavonoid, primarily targets the thyroid peroxidase (TPO) enzyme . TPO plays a crucial role in the synthesis of thyroid hormones, which are vital for metabolic regulation and growth in humans .
Mode of Action
This compound interacts with its target, TPO, by inhibiting its activity . This interaction results in a decrease in the production of thyroid hormones, thereby influencing the metabolic processes regulated by these hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thyroid hormone synthesis pathway. By inhibiting TPO, this compound disrupts the iodination of tyrosine residues in thyroglobulin, a critical step in the synthesis of thyroid hormones . The downstream effects of this disruption can lead to alterations in metabolic regulation and growth processes.
Pharmacokinetics
It’s known that the poor aqueous solubility of this compound limits its bioavailability . To overcome this limitation, enzymatic glycosylation has been used to increase its solubility and, consequently, its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of thyroid hormone synthesis. By inhibiting TPO activity, this compound reduces the production of thyroid hormones, which can lead to changes in metabolic regulation and growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent environment has been found to significantly impact the efficiency of this compound glycosylation, a process used to enhance its solubility . Specifically, a solvent system of 50% (v/v) ethyl acetate has been shown to improve the yield of this compound glycosides .
Analyse Biochimique
Biochemical Properties
Glucosylvitexin interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported to inhibit thyroid peroxidase (TPO) activity
Cellular Effects
This compound has been found to exhibit anti-tumor activities It influences cell function by interacting with various cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been reported to inhibit thyroid peroxidase (TPO) activity . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being explored.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Glucosylvitexin involves the glycosylation of vitexin with glucose. This can be achieved through enzymatic or chemical methods.", "Starting Materials": [ "Vitexin", "Glucose", "Catalyst (enzymatic method) or Activating agent (chemical method)", "Solvent" ], "Reaction": [ "Enzymatic method:", "Step 1: Dissolve vitexin and glucose in a solvent.", "Step 2: Add a catalyst such as β-glucosidase to the solution.", "Step 3: Incubate the solution at a suitable temperature and pH for the enzyme to catalyze the glycosylation reaction.", "Step 4: Isolate and purify the Glucosylvitexin product.", "Chemical method:", "Step 1: Dissolve vitexin and glucose in a solvent.", "Step 2: Add an activating agent such as trifluoromethanesulfonic acid (TFMS) to the solution.", "Step 3: Heat the solution to a suitable temperature for the glycosylation reaction to occur.", "Step 4: Neutralize the solution with a base such as sodium bicarbonate.", "Step 5: Isolate and purify the Glucosylvitexin product." ] } | |
Numéro CAS |
76135-82-5 |
Formule moléculaire |
C27H30O16 |
Poids moléculaire |
610.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-15-18(33)20(35)22(37)26(41-15)39-10-3-1-9(2-4-10)14-6-12(31)17-11(30)5-13(32)24(25(17)40-14)43-27-23(38)21(36)19(34)16(8-29)42-27/h1-6,15-16,18-23,26-30,32-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27+/m1/s1 |
Clé InChI |
FIKSWIOVRVHXGQ-TUTGZWPLSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
| 76135-82-5 | |
Origine du produit |
United States |
Q1: What are the primary biological activities of Glucosylvitexin?
A1: Research suggests that this compound exhibits antithyroid and goitrogenic effects, primarily by inhibiting thyroid peroxidase (TPO) activity. [] This enzyme plays a crucial role in thyroid hormone synthesis, and its inhibition can impact thyroid function. [] Additionally, studies indicate this compound possesses strong scavenging activities for superoxide anion radicals, highlighting its potential as an antioxidant. []
Q2: What is the structure of this compound and how is it characterized?
A2: this compound is a flavonoid C-glycoside. While its exact spectroscopic data is not detailed in the provided research, its structure is elucidated through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with UV spectral analysis. [, ] These methods help determine its molecular formula, weight, and structural characteristics.
Q3: How is this compound typically isolated and purified from plant sources?
A3: Researchers employ techniques like High-Speed Countercurrent Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (pre-HPLC) for efficient isolation and purification of this compound from plant materials like hawthorn leaves. [, ] These methods allow for the separation of this compound from other compounds based on differences in their physicochemical properties.
Q4: Can you elaborate on the structure-activity relationship of this compound and its analogs?
A4: While specific structure-activity relationship details are limited in the provided research, studies suggest that the antioxidant activity of this compound and its analogs is closely related to their chemical structure. [] Variations in the type and position of substituents on the flavonoid skeleton can significantly influence their ability to scavenge free radicals and exert antioxidant effects.
Q5: What analytical methods are employed to quantify this compound in plant extracts or biological samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) or Mass Spectrometry (MS), is widely used for the quantitative analysis of this compound. [, , ] This versatile technique allows for the separation and quantification of this compound in complex mixtures like plant extracts or biological samples.
Q6: Has this compound been investigated for its pharmacokinetic properties?
A6: Yes, research indicates that the pharmacokinetic characteristics of this compound have been studied in rats following intravenous administration of Hawthorn Leaves Flavonoids (HLF). [] The compound was found to exhibit a pharmacokinetic profile best described by a three-compartment open model. []
Q7: Are there any known concerns regarding the safety or toxicity of this compound?
A7: While this compound is generally considered safe when consumed as part of a regular diet, some studies suggest that a diet rich in C-glycosylflavones, including this compound, might contribute to the development of endemic goiter in iodine-deficient areas. [] More research is needed to fully understand its potential long-term effects and to establish safe dosage levels.
Q8: Can this compound be used as a chemotaxonomic marker?
A8: Although not mentioned in the provided abstracts, other research suggests that 2″-O-Glucosylvitexin can serve as a chemotaxonomic marker for the genus Cryptocoryne (Araceae). [] This implies that the presence and concentration of this compound can help differentiate and classify plant species within this genus.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


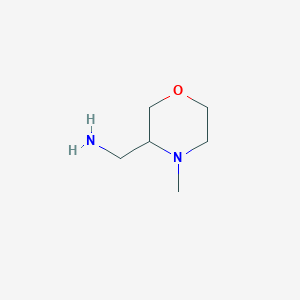

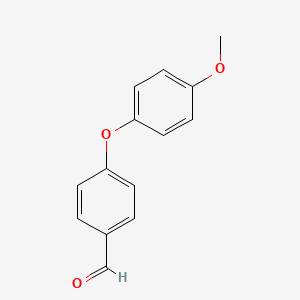
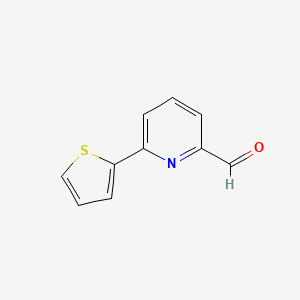
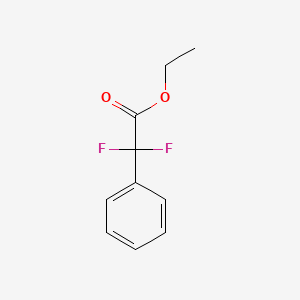
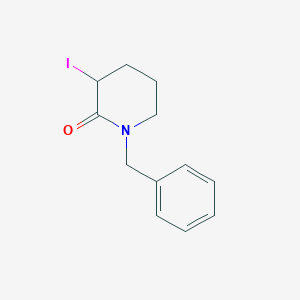
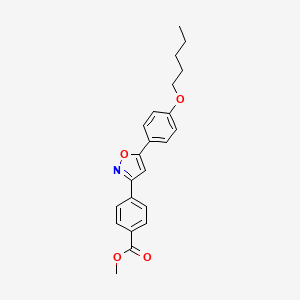
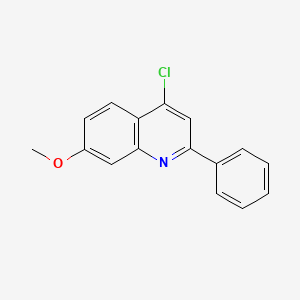
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)


